molecular formula C10H9N3O2 B15059074 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine

Cat. No.: B15059074
M. Wt: 203.20 g/mol
InChI Key: ZBSWWBGNXOJRPS-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzodioxole ring system linked to a 2-aminoimidazole core, a structural motif known to confer potent biological activity. The 2-aminoimidazole group is a privileged scaffold in the design of kinase inhibitors, and this compound serves as a key intermediate for the synthesis of more complex molecules targeting various enzymatic pathways. Its benzodioxole moiety is a common pharmacophore found in compounds interacting with the adenosine triphosphate (ATP)-binding sites of kinases . Researchers utilize this compound primarily as a building block to develop and screen novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases where kinase modulation is a prominent strategy. As a high-purity reference standard, it is essential for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and biochemical assay development. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine

InChI

InChI=1S/C10H9N3O2/c11-10-12-4-7(13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13)

InChI Key

ZBSWWBGNXOJRPS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine typically involves the condensation of benzo[d][1,3]dioxole derivatives with imidazole precursors. One common method includes the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 2-aminomethylimidazole under acidic conditions to form the desired product . The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of recyclable heterogeneous catalysts in a continuous flow reactor can improve the efficiency and scalability of the synthesis process . This method allows for precise control of reaction conditions and minimizes waste production.

Chemical Reactions Analysis

Key Data:

ReactantsProduct StructureYield (%)Characterization (¹H NMR)
Benzoin + BenzylamineTetrasubstituted imidazole81δ 7.43–7.41 (m, 5H), 6.99 (d, J = 7.8 Hz, 1H), 5.02 (s, 2H)

Knoevenagel Condensation

The amine group participates in condensation reactions with carbonyl compounds:

  • Reaction : 5-Benzo dioxol-5-yl-1-methyl-1H-imidazole-2-carbaldehyde reacts with active methylene compounds (e.g., malononitrile) under basic conditions to yield α,β-unsaturated imidazole derivatives .

  • Application : Forms imidazole-based ligands with potential bioactivity .

Electrophilic Substitution at the Benzodioxole Ring

The benzodioxole moiety undergoes electrophilic aromatic substitution (EAS) due to its electron-rich nature:

  • Halogenation : Bromination at C-5 of the benzodioxole ring using Br₂/FeBr₃ (e.g., yielding 5-bromo-benzo[d] dioxole derivatives) .

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the dioxole oxygen .

Alkylation and Acylation

The primary amine undergoes alkylation or acylation to form secondary amines or amides:

  • Example : Reaction with chloroacetyl chloride in CHCl₃ yields 1-(5-benzo[d] dioxol-5-yl-imidazol-2-yl)-2-chloroethanone (100% yield) .

    • Conditions : Room temperature, 30 minutes, NaHCO₃ wash .

Key Data:

ReactionProductYield (%)Characterization (¹H NMR)
Amine + Chloroacetyl Chloride2-Chloroethanone derivative100δ 1.1 (s, 9H, t-butyl), 3.3 (dd, J = 4 Hz, 1H)

Coordination Chemistry

The amine group acts as a ligand in metal complexes:

  • Example : Formation of cobalt(II) complexes with N-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-imidazol-2-amine, confirmed by X-ray crystallography .

    • Bond Lengths : Co–N bond = 1.96 Å; C–N bond = 1.30 Å (double-bond character) .

Formation of Fused Heterocycles

Oxidative cyclization with CO₂ under catalytic conditions produces carboxylated derivatives:

  • Example : Cu(I)-catalyzed carboxylation of C(sp³)–H bonds in related benzodioxole-imidazole hybrids yields dihydroisobenzofuran derivatives (50–95% yields) .

    • Conditions : AgBF₄ (2 mol%), MTBD (2 eq.), DMF, atmospheric CO₂ pressure .

Biological Activity and Derivatization

Derivatives exhibit pharmacological potential, such as:

  • Leishmanicidal Activity : Knoevenagel-derived imidazoles show in vitro activity against Leishmania spp. (IC₅₀ = 1.2–8.7 μM) .

  • Kinase Inhibition : SB-431542, a related compound, inhibits TGF-β receptor kinases (IC₅₀ = 94 nM) .

X-ray Crystallography Data:

ParameterValue
C–N Bond Length (imidazole)1.30–1.32 Å
C–O Bond (benzodioxole)1.36–1.38 Å
Dihedral Angle (imidazole-benzodioxole)130.7°

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine and related compounds:

Compound Molecular Weight Key Substituents Synthesis Method Physical Properties Applications/Notes
This compound (Target) ~243.24* Benzo[d][1,3]dioxol-5-yl (C7H5O2) at C5; NH2 at C2 Not explicitly described; likely involves coupling of benzodioxole to imidazole Predicted pKa ~5.97 (similar to benzimidazole analogs); potential crystalline solid Pharmacological interest due to imidazole-benzodioxole synergy
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) 399.42 Benzo[d][1,3]dioxol-5-yl linked via acetic acid; benzimidazole core Amide coupling using PE/EtOAc chromatography Amorphous yellow solid; 84% yield IDO1 inhibitor candidate; highlights benzodioxole’s role in bioactivity
1-Benzyl-1H-benzimidazol-5-amine trihydrochloride 223.27 (free base) Benzyl at N1; NH2 at C5 (benzimidazole, not imidazole) Alkylation of benzimidazole precursors Melting point not reported; predicted density 1.20 g/cm³ Structural analog with altered basicity due to benzimidazole core
5-Bromo-1H-benzo[d]imidazol-2-amine 212.05 Br at C5; NH2 at C2 (benzimidazole core) Bromination of benzimidazole precursors Similarity score 0.95 to target; solid with higher polarity Bromine enhances electrophilicity; potential for cross-coupling reactions
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-6-chloro-1H-indole (40) ~395.85 Benzo[d][1,3]dioxol-5-yl linked via ethyl to imidazole; Cl-substituted indole Condensation with DMF, K2CO3, and recrystallization Light brown solid; mp 180–181°C; characterized by NMR/IR Antitumor or receptor-targeting applications inferred from indole-imidazole hybrids
[3-(Benzimidazol-2-yl)propyl]methylamine 189.24 Benzimidazole core with propylmethylamine side chain Not specified Liquid or low-melting solid; basic pKa due to amine Intermediate for chelating agents or drug delivery systems

*Calculated based on molecular formula C10H9N3O2.

Key Findings and Analysis

Structural and Electronic Differences

  • Core Heterocycle : The target compound’s imidazole core differs from benzimidazole analogs (e.g., ), resulting in reduced aromatic conjugation and altered electronic properties. This may influence binding interactions in biological systems .
  • Substituent Positioning : Direct attachment of benzodioxole at C5 (target) vs. ethyl-linked benzodioxole (Compound 40 ) affects steric bulk and solubility. Ethyl linkers may enhance flexibility but reduce metabolic stability.

Physicochemical Properties

  • Melting Points: Imidazole derivatives with halogen substituents (e.g., Compound 40, mp 180–181°C ) generally exhibit higher melting points than non-halogenated analogs due to increased crystallinity.
  • pKa Predictions : The target’s predicted pKa (~5.97, inferred from ) suggests moderate basicity, suitable for protonation in physiological environments.

Biological Activity

5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O2C_{10}H_{8}N_{2}O_{2} with a molecular weight of 188.18 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing biological activity through various pathways.

Antibacterial Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, a series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 80 nM to 110 nM against Sarcina and Staphylococcus aureus, indicating potent antibacterial effects compared to standard drugs .

CompoundTarget BacteriaMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

Anticancer Activity

In vitro studies have shown that certain imidazole derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from 5-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-imidazole demonstrated significant leishmanicidal activity . These findings suggest that the imidazole ring may play a crucial role in the anticancer properties of these compounds.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Imidazole derivatives often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation in both bacterial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Study on Antibacterial Efficacy

A study conducted on various imidazole derivatives highlighted the efficacy of compounds similar to this compound against resistant bacterial strains. The results showed that modifications to the imidazole ring significantly influenced antibacterial potency .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of benzo[d][1,3]dioxole-containing compounds revealed their ability to induce apoptosis in leukemia cells. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy against specific cancer types .

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